molecular formula C17H17N3O5 B2706718 (4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone CAS No. 825598-07-0

(4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No. B2706718
CAS RN: 825598-07-0
M. Wt: 343.339
InChI Key: RSJOBIXJMMQWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition on Mild Steel

The corrosion inhibition efficacy of a similar compound, [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-ABPFM), was examined on mild steel in acidic medium, showing significant inhibition efficiency, increasing up to 80% at a concentration of 100 ppm. The study utilized weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, highlighting the compound's potential as a corrosion inhibitor due to its adsorption and formation of a protective layer on mild steel surfaces (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Anticancer and Antituberculosis Activity

A series of 1-(4-Chlorophenyl) cyclopropyl methanone derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. The compounds displayed significant biological activity, with some showing both anticancer and antituberculosis effects, indicating the therapeutic potential of such structures (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis and Bioavailability Improvement for Anti-TB Agents

In efforts to enhance the bioavailability of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a lead compound in anti-tuberculosis drug discovery, modifications were made to improve absorption and serum half-life. These modifications, which included altering the benzyl group on the piperazine ring and introducing a nitrogen atom into the aromatic ring, successfully retained or even enhanced anti-tuberculosis activity, highlighting the importance of structural modifications in drug design (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Future Directions

: Singireddi, S., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10, 12272. Read more : To evaluate the efficacy of these compounds, we examined their IC90 values. Five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound (6e) showed an IC90 of 40.32 μM. Read more : Furan-2-yl-[4-(3-nitro-benzenesulfonyl)-piperazin-1-yl]-methanone. SpectraBase : Biological activities of indole derivatives. Read more : 2-[4-(furan-2-carbonyl)p

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-12-13(4-2-5-14(12)20(23)24)16(21)18-7-9-19(10-8-18)17(22)15-6-3-11-25-15/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJOBIXJMMQWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.